4-Azaniumylhex-5-enoate 4-Azaniumylhex-5-enoate Vigabatrin is a GABA derivative that is used in combination with other agents as therapy of refractory complex partial seizures and as monotherapy for infantile spasms. Vigabatrin is associated with a paradoxical decrease in serum enzyme levels during therapy, explained by its direct inhibition of aminotransferase activity. Vigabatrin has not been convincingly linked to cases of clinically apparent liver injury, but was linked to a fatal case of Reye syndrome in a child with severe developmental delay.
Vigabatrin, also known as sabril or gamma-vinyl gaba, belongs to the class of organic compounds known as gamma amino acids and derivatives. These are amino acids having a (-NH2) group attached to the gamma carbon atom. Vigabatrin is a drug which is used for use as an adjunct in treatment resistant epilepsy, refractory complex partial seizures, and secondary generalized seizures. it is also used as monotherapy in infantile spasms in west syndrome. Vigabatrin is soluble (in water) and a weakly acidic compound (based on its pKa). Vigabatrin has been detected in multiple biofluids, such as urine and blood. Within the cell, vigabatrin is primarily located in the cytoplasm. Vigabatrin is a potentially toxic compound.
Vigabatrin is a gamma-amino acid having a gamma-vinyl GABA structure. It is an irreversible inhibitor of gamma-aminobutyric 664 acid transaminase It has a role as an anticonvulsant and an EC 2.6.1.19 (4-aminobutyrate--2-oxoglutarate transaminase) inhibitor.
Brand Name: Vulcanchem
CAS No.: 60643-86-9
VCID: VC0546759
InChI: InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)
SMILES: C=CC(CCC(=O)[O-])[NH3+]
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

4-Azaniumylhex-5-enoate

CAS No.: 60643-86-9

Inhibitors

VCID: VC0546759

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

4-Azaniumylhex-5-enoate - 60643-86-9

CAS No. 60643-86-9
Product Name 4-Azaniumylhex-5-enoate
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name 4-azaniumylhex-5-enoate
Standard InChI InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)
Standard InChIKey PJDFLNIOAUIZSL-UHFFFAOYSA-N
SMILES C=CC(CCC(=O)[O-])[NH3+]
Canonical SMILES C=CC(CCC(=O)[O-])[NH3+]
Appearance White to off-white solid powder
Colorform Crystals from acetone/water
White to off-white powde
Melting Point 171-176C
209 °C
Physical Description Solid
Description Vigabatrin is a GABA derivative that is used in combination with other agents as therapy of refractory complex partial seizures and as monotherapy for infantile spasms. Vigabatrin is associated with a paradoxical decrease in serum enzyme levels during therapy, explained by its direct inhibition of aminotransferase activity. Vigabatrin has not been convincingly linked to cases of clinically apparent liver injury, but was linked to a fatal case of Reye syndrome in a child with severe developmental delay.
Vigabatrin, also known as sabril or gamma-vinyl gaba, belongs to the class of organic compounds known as gamma amino acids and derivatives. These are amino acids having a (-NH2) group attached to the gamma carbon atom. Vigabatrin is a drug which is used for use as an adjunct in treatment resistant epilepsy, refractory complex partial seizures, and secondary generalized seizures. it is also used as monotherapy in infantile spasms in west syndrome. Vigabatrin is soluble (in water) and a weakly acidic compound (based on its pKa). Vigabatrin has been detected in multiple biofluids, such as urine and blood. Within the cell, vigabatrin is primarily located in the cytoplasm. Vigabatrin is a potentially toxic compound.
Vigabatrin is a gamma-amino acid having a gamma-vinyl GABA structure. It is an irreversible inhibitor of gamma-aminobutyric 664 acid transaminase It has a role as an anticonvulsant and an EC 2.6.1.19 (4-aminobutyrate--2-oxoglutarate transaminase) inhibitor.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Stable under recommended storage conditions.
Solubility 55.1 mg/mL
Freely soluble in water
Slightly soluble in methanol, alcohol; very slightly soluble in ethyl alchol and chloroform; insoluble in toluene and hexane
9.66e+01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms gamma Vinyl GABA
gamma Vinyl gamma Aminobutyric Acid
gamma-Vinyl-GABA
gamma-Vinyl-gamma-Aminobutyric Acid
Sabril
Sabrilex
Vigabatrin
Vapor Pressure 4.18X10-8 mm Hg at 25 °C (est)
Reference 1: Nøhr MK, Frølund S, Holm R, Nielsen CU. Pharmacokinetic aspects of the anti-epileptic drug substance vigabatrin: focus on transporter interactions. Ther Deliv. 2014 Aug;5(8):927-42. doi: 10.4155/tde.14.55. Review. PubMed PMID: 25337649.
2: Hemming K, Maguire MJ, Hutton JL, Marson AG. Vigabatrin for refractory partial epilepsy. Cochrane Database Syst Rev. 2013 Jan 31;1:CD007302. doi: 10.1002/14651858.CD007302.pub2. Review. PubMed PMID: 23440814.
3: Fecarotta C, Sergott RC. Vigabatrin-associated visual field loss. Int Ophthalmol Clin. 2012 Summer;52(3):87-94, xii. doi: 10.1097/IIO.0b013e31825a10a6. Review. PubMed PMID: 22668542.
4: Heim MK, Gidal BE. Vigabatrin-associated retinal damage: potential biochemical mechanisms. Acta Neurol Scand. 2012 Oct;126(4):219-28. doi: 10.1111/j.1600-0404.2012.01684.x. Epub 2012 May 26. Review. PubMed PMID: 22632110.
5: Gaily E. Vigabatrin monotherapy for infantile spasms. Expert Rev Neurother. 2012 Mar;12(3):275-86. doi: 10.1586/ern.12.3. Review. PubMed PMID: 22364326.
6: Xiao Y, Gan L, Wang J, Luo M, Luo H. Vigabatrin versus carbamazepine monotherapy for epilepsy. Cochrane Database Syst Rev. 2012 Jan 18;1:CD008781. doi: 10.1002/14651858.CD008781.pub2. Review. PubMed PMID: 22258989.
7: Pellock JM. Balancing clinical benefits of vigabatrin with its associated risk of vision loss. Acta Neurol Scand Suppl. 2011;(192):83-91. doi: 10.1111/j.1600-0404.2011.01603.x. Review. PubMed PMID: 22061183.
8: Walker SD, Kälviäinen R. Non-vision adverse events with vigabatrin therapy. Acta Neurol Scand Suppl. 2011;(192):72-82. doi: 10.1111/j.1600-0404.2011.01602.x. Review. PubMed PMID: 22061182.
9: Plant GT, Sergott RC. Understanding and interpreting vision safety issues with vigabatrin therapy. Acta Neurol Scand Suppl. 2011;(192):57-71. doi: 10.1111/j.1600-0404.2011.01601.x. Review. PubMed PMID: 22061181.
10: Sergott RC, Westall CA. Primer on visual field testing, electroretinography, and other visual assessments for patients treated with vigabatrin. Acta Neurol Scand Suppl. 2011;(192):48-56. doi: 10.1111/j.1600-0404.2011.01600.x. Review. PubMed PMID: 22061180.
11: Carmant L. Vigabatrin therapy for infantile spasms: review of major trials in Europe, Canada, and the United States; and recommendations for dosing. Acta Neurol Scand Suppl. 2011;(192):36-47. doi: 10.1111/j.1600-0404.2011.01599.x. Review. PubMed PMID: 22061179.
12: Faught E. Vigabatrin therapy for refractory complex partial seizures: review of clinical trial experience in the United States. Acta Neurol Scand Suppl. 2011;(192):29-35. doi: 10.1111/j.1600-0404.2011.01598.x. Review. PubMed PMID: 22061178.
13: Ben-Menachem E, Sander JW. Vigabatrin therapy for refractory complex partial seizures: review of major European trials. Acta Neurol Scand Suppl. 2011;(192):16-28. doi: 10.1111/j.1600-0404.2011.01597.x. Review. PubMed PMID: 22061177.
14: Ben-Menachem E. Mechanism of action of vigabatrin: correcting misperceptions. Acta Neurol Scand Suppl. 2011;(192):5-15. doi: 10.1111/j.1600-0404.2011.01596.x. Review. PubMed PMID: 22061176.
15: Pesaturo KA, Spooner LM, Belliveau P. Vigabatrin for infantile spasms. Pharmacotherapy. 2011 Mar;31(3):298-311. doi: 10.1592/phco.31.3.298. Review. PubMed PMID: 21361740.
16: Maguire MJ, Hemming K, Wild JM, Hutton JL, Marson AG. Prevalence of visual field loss following exposure to vigabatrin therapy: a systematic review. Epilepsia. 2010 Dec;51(12):2423-31. doi: 10.1111/j.1528-1167.2010.02772.x. Epub 2010 Nov 10. Review. PubMed PMID: 21070215.
17: Sergott RC. Recommendations for visual evaluations of patients treated with vigabatrin. Curr Opin Ophthalmol. 2010 Nov;21(6):442-6. doi: 10.1097/ICU.0b013e32833f0085. Review. PubMed PMID: 20811279.
18: Bentué-Ferrer D, Tribut O, Verdier MC; le groupe Suivi Thérapeutique Pharmacologique de la Société Française de Pharmacologie et de Thérapeutique. [Therapeutic drug monitoring of vigabatrin]. Therapie. 2010 Jan-Feb;65(1):23-7. doi: 10.2515/therapie/2009067. Epub 2010 Mar 8. Review. French. PubMed PMID: 20205991.
19: Tolman JA, Faulkner MA. Vigabatrin: a comprehensive review of drug properties including clinical updates following recent FDA approval. Expert Opin Pharmacother. 2009 Dec;10(18):3077-89. doi: 10.1517/14656560903451690. Review. PubMed PMID: 19954276.
20: Willmore LJ, Abelson MB, Ben-Menachem E, Pellock JM, Shields WD. Vigabatrin: 2008 update. Epilepsia. 2009 Feb;50(2):163-73. Review. PubMed PMID: 19230067.
PubChem Compound 25202592
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator